
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide
Description
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide (CAS: 1797655-51-6) is a pyrimidine-based acetamide derivative with the molecular formula C₁₅H₁₈N₄O and a molecular weight of 270.33 g/mol . The compound features a pyrimidine ring substituted at the 4-position with a dimethylamino group and at the 2-position with a methylene-linked phenylacetamide moiety. The dimethylamino group enhances solubility and basicity, while the phenylacetamide contributes to lipophilicity, influencing membrane permeability and target binding .
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19(2)14-8-9-16-13(18-14)11-17-15(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHBFIIDZHDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Yield Improvement
Selectivity Issues
- Over-Alkylation : Controlled stoichiometry of NaBH$$_3$$CN and DABCO minimizes di-substitution byproducts.
- Oxidation Side Reactions : Conducting reactions under nitrogen atmosphere prevents oxidation of the dimethylamino group.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Methods
Method | Yield | Purity | Complexity |
---|---|---|---|
Reductive Amination | 58–72% | ≥95% | Moderate |
Nucleophilic Substitution | 75–85% | ≥98% | High |
The nucleophilic substitution route offers higher yields but requires stringent anhydrous conditions. Reductive amination is preferable for lab-scale synthesis due to operational simplicity.
Industrial-Scale Considerations
- Cost Efficiency : Dimethyl malonate and acetamidine hydrochloride are cost-effective starting materials (~$50/kg).
- Safety : NaBH$$3$$CN and SOCl$$2$$ require handling in fume hoods with appropriate PPE.
- Green Chemistry : Substituting SeO$$2$$ with TEMPO/NaClO$$2$$ reduces toxicity in oxidation steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Applications De Recherche Scientifique
Pharmaceutical Chemistry
The compound has been synthesized and characterized for its potential applications in drug development. Its structural characteristics suggest possible interactions with biological targets, which can lead to modulation of cellular functions.
Anti-Angiogenic Activity
Recent studies have demonstrated that derivatives of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide exhibit significant anti-angiogenic properties. In vivo experiments using the chick chorioallantoic membrane (CAM) model showed that these compounds effectively inhibited blood vessel formation. The results indicated differential migration and band intensities in DNA binding assays, suggesting that these compounds may interfere with the signaling pathways involved in angiogenesis.
DNA Cleavage Studies
The compound has also been evaluated for its capacity to cleave DNA. In vitro assays indicated that certain derivatives displayed notable DNA binding and cleavage activities, which are crucial for their potential application as anti-cancer agents. The mechanism is believed to involve intercalation into the DNA structure, leading to strand breaks.
The biological activity of this compound has been explored through various studies focusing on its effects on cellular processes.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition could potentially lead to therapeutic effects in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several research findings highlight the potential of this compound:
Study | Focus | Findings |
---|---|---|
Study on Anti-Angiogenic Activity | Evaluated the compound's ability to inhibit blood vessel formation | Significant inhibition observed in CAM model; differential migration noted in DNA assays |
DNA Cleavage Assays | Investigated the compound's interaction with DNA | Demonstrated notable DNA binding and cleavage activities |
Enzyme Inhibition Studies | Analyzed the compound's effect on acetylcholinesterase | Potential therapeutic implications for neurodegenerative diseases |
Mécanisme D'action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
-
DNA Binding: : The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription .
-
Enzyme Inhibition: : It can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, leading to the disruption of cell division and growth .
-
Signal Transduction Pathways: : The compound can interfere with signal transduction pathways, affecting cell signaling and communication .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Pyrimidine-Based Acetamides
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide ()
- Molecular Formula : C₁₁H₁₉N₃O₂
- Key Features :
- Pyrimidine substituents: 4-hydroxy, 6-methyl, and 2-n-butyl groups.
- Acetamide chain: N,N-dimethyl.
- Comparison: The hydroxyl and butyl groups increase hydrophilicity and bulkiness compared to the dimethylamino and phenyl groups in the target compound.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Molecular Formula : C₁₄H₁₆N₄OS
- Key Features :
- Pyrimidine substituents: 4,6-dimethyl with a sulfanyl (thioether) linker.
- Acetamide chain: N-linked to 4-methylpyridine.
- Comparison: The sulfanyl linker may enhance metabolic stability but reduce solubility compared to the methylene linker in the target compound.
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d) ()
- Molecular Formula : C₂₅H₂₂ClN₃O₃
- Key Features: Pyrimidine substituents: 4-(4-chlorophenyl) and 6-(3,4-dimethoxyphenyl). Acetamide chain: Amino-linked to pyrimidine and N-phenyl.
- Comparison: Electron-withdrawing (Cl) and donating (methoxy) groups modulate electronic properties, contrasting with the dimethylamino group’s strong electron donation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The dimethylamino group in the target compound donates electrons, increasing pyrimidine basicity and solubility, whereas chloro and methoxy groups in analogs (e.g., 4d) create electron-deficient or -rich regions .
- Lipophilicity : The phenylacetamide in the target enhances membrane permeability compared to hydrophilic derivatives (e.g., ’s hydroxyl group) .
- Linker Flexibility : Methylene and sulfanyl linkers (target vs. ) influence conformational stability and metabolic pathways .
Activité Biologique
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine Ring : Contains a dimethylamino group at the 4-position.
- Acetamide Moiety : Contributes to its biological activity.
- Phenyl Group : Enhances interaction with various biological targets.
The molecular formula is , indicating a diverse range of functional groups that may facilitate various biochemical interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound exhibit significant enzyme inhibition properties. Notably, it has been associated with the inhibition of carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and are implicated in tumor growth and metastasis.
Table 1 summarizes related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Pyridine and piperazine rings | Tyrosine kinase inhibition |
2-Chloro-N-(4-sulfamoylphenyl)acetamide | Sulfamoyl group | Anticancer activity |
N-[2-[5-Chloro-2-[2-Methoxy-4-anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | Methanesulfonamide group | Enzyme inhibition |
Antibacterial Properties
Preliminary studies suggest that this compound may also exhibit antibacterial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains, making them candidates for further development in antimicrobial therapies.
Anticancer Activity
A study investigated the anticancer potential of similar pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit cancer cell proliferation through targeted enzyme inhibition, suggesting a promising avenue for drug development against solid tumors .
The mechanism through which this compound exerts its effects likely involves interaction with specific molecular targets, such as kinases and other enzymes involved in cellular signaling pathways. This interaction can modulate various cellular functions, potentially leading to therapeutic outcomes in cancer treatment .
Synthesis Approaches
The synthesis of this compound can be approached through several methods:
- Nucleophilic Aromatic Substitution : Involves reacting a suitable pyrimidine derivative with an appropriate phenolic compound.
- Amide Coupling Reactions : Utilizes coupling agents to facilitate the formation of the amide bond between the pyrimidine derivative and phenyl acetamide.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : A typical approach involves multi-step synthesis starting with pyrimidine derivatives. For example, the reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide intermediates under refluxing ethanol (40 ml) yields structurally similar acetamide derivatives . Optimization includes adjusting solvent polarity (e.g., chloroform-acetone mixtures for crystallization) and controlling stoichiometry to minimize byproducts. Reaction monitoring via TLC or HPLC is critical for reproducibility.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and detect impurities. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation . Purity assessment via HPLC with UV detection at 254 nm is recommended, referencing retention times against known standards .
Q. What safety protocols are essential during handling and storage?
- Methodology : Follow hazard codes H303+H313+H333 (potential toxicity via ingestion, dermal contact, or inhalation). Use PPE including nitrile gloves, lab coats, and fume hoods. Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent degradation. Safety protocols align with those for structurally related acetamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology : Conduct orthogonal assays (e.g., enzyme inhibition, cell viability, and binding studies) to cross-validate results. For instance, discrepancies in IC50 values may arise from assay-specific variables (e.g., ATP concentrations in kinase assays). Statistical meta-analysis of dose-response curves and control for off-target effects (e.g., using siRNA knockdowns) can clarify mechanisms .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodology : Modify formulation using co-solvents (e.g., PEG 400 or DMSO) or cyclodextrin complexes. Structural analogs with improved solubility often introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the phenylacetamide moiety without disrupting the pyrimidine core’s activity . Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption for lead optimization .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodology : Employ LC-MS/MS to detect trace impurities. For example, oxidation of the dimethylamino group may produce N-oxide derivatives, which can be minimized using antioxidant additives (e.g., BHT) during synthesis . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .
Q. What computational methods are suitable for predicting target interactions and SAR (Structure-Activity Relationship) for this compound?
- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) against crystallographic protein structures (e.g., kinase domains) identifies binding poses. QSAR models built using descriptors like logP, polar surface area, and H-bond donors/acceptors prioritize analogs for synthesis . MD simulations (GROMACS) assess stability of ligand-protein complexes over nanosecond timescales .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.